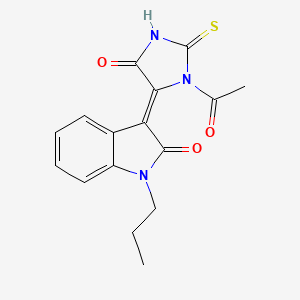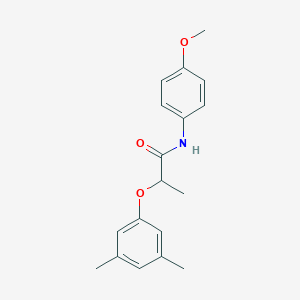![molecular formula C12H13Cl2NO4 B4051303 methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4051303.png)
methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate
説明
Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate is a chemical compound with the molecular formula C12H13Cl2NO4 . The molecule contains a total of 32 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .
Synthesis Analysis
The synthesis of compounds incorporating the 2,4-dichlorophenoxy nucleus has been reported . The process involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides leading to the formation of imidazo [2,1-b] [1,3,4]thiadiazoles .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, an aliphatic ester, an aliphatic secondary amide, and an aromatic ether . It has an average mass of 306.142 Da and a monoisotopic mass of 305.022156 Da .科学的研究の応用
Herbicide Efficacy and Plant Physiology
Methyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate, also known as dichlofop-methyl, is primarily studied for its role as a selective herbicide. Research by Shimabukuro et al. (1978) demonstrated its effectiveness in controlling wild oat (Avena fatua L.) in wheat crops by inhibiting auxin-stimulated elongation in oat and wheat coleoptile segments. The study revealed dichlofop-methyl's mechanism as a strong auxin antagonist, with its metabolite, dichlofop, inhibiting root growth through a different pathway. This dual action underscores its significance in agricultural science, offering insights into its selective herbicidal effects and potential applications in crop management (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).
CO2 Capture and Environmental Applications
In environmental sciences, the compound finds application in the development of new solvents for carbon dioxide capture. Zhou et al. (2012) explored the use of amino acid ionic liquid [N1111][Gly] mixed with 2-amino-2-methyl-1-propanol (AMP) for CO2 absorption. The study's findings on the solvent's enhanced reactivity and absorption capabilities highlight the compound's potential in mitigating environmental pollution and addressing climate change challenges (Zhou, Jing, & Lan-Juan Zhou, 2012).
Chemical Synthesis and Material Science
In the realm of chemical synthesis and material science, this compound's derivatives and related compounds have been utilized in creating functionalized materials. Yang et al. (1996) focused on the synthesis and structural characterization of functionalized polysiloxanes, showcasing the compound's versatility in the development of advanced materials with potential applications ranging from industrial to biomedical fields (Yang, El-Nahhal, & Maciel, 1996).
Toxicology and Environmental Impact Studies
While excluding direct drug-related research, studies concerning the environmental impact and toxicology of herbicides including this compound derivatives remain pertinent. Research by Zuanazzi et al. (2020) offered a scientometric review of 2,4-D herbicide toxicity, providing a comprehensive overview of the chemical's environmental and health implications. This research underscores the importance of understanding the broader impacts of chemical compounds on ecosystems and human health (Zuanazzi, Ghisi, & Oliveira, 2020).
特性
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4/c1-7(12(17)15-6-11(16)18-2)19-10-4-3-8(13)5-9(10)14/h3-5,7H,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIFZZZFGQKQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4051223.png)
![5-[(2,4-dichlorophenyl)amino]-5-oxo-2-propylpentanoic acid](/img/structure/B4051231.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B4051232.png)
![5-acetyl-4-[5-(4-bromophenyl)-2-furyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4051245.png)
![[2-chloro-4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4051246.png)
![1-(2,4-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4051248.png)
![1-benzyl-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4051251.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4051264.png)
![3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide](/img/structure/B4051267.png)

![4-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B4051294.png)

